molecular formula C13H12N2O2 B13908371 6-Hydroxy-N-(o-tolyl)picolinamide

6-Hydroxy-N-(o-tolyl)picolinamide

Cat. No.: B13908371
M. Wt: 228.25 g/mol
InChI Key: BYFOIBJEAAPJSS-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(o-tolyl)picolinamide is an organic compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxyl group at the 6th position and an o-tolyl group attached to the nitrogen atom of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(o-tolyl)picolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and o-toluidine as the primary starting materials.

    Formation of Picolinamide: Picolinic acid is first converted to picolinamide through an amide formation reaction. This can be achieved by reacting picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.

    Hydroxylation: The picolinamide is then hydroxylated at the 6th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    N-Alkylation: Finally, the hydroxylated picolinamide is subjected to N-alkylation with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(o-tolyl)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or an aldehyde.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted picolinamides with various functional groups.

Scientific Research Applications

6-Hydroxy-N-(o-tolyl)picolinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(o-tolyl)picolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound without the hydroxyl and o-tolyl groups.

    6-Hydroxy-picolinamide: Similar structure but lacks the o-tolyl group.

    N-(o-tolyl)picolinamide: Similar structure but lacks the hydroxyl group.

Uniqueness

6-Hydroxy-N-(o-tolyl)picolinamide is unique due to the presence of both the hydroxyl group at the 6th position and the o-tolyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(2-methylphenyl)-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-9-5-2-3-6-10(9)15-13(17)11-7-4-8-12(16)14-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

BYFOIBJEAAPJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC(=O)N2

Origin of Product

United States

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